[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate
Description
The compound [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate is a pyrimidine nucleoside analog characterized by a stereochemically complex oxolane (tetrahydrofuran) ring. Key structural features include:
- Pyrimidine dione core: A 2,4-dioxopyrimidine moiety substituted at the 5-position with a benzylcarbamoyl group.
- Oxolane ring: A 2-(hydroxymethyl)-4-methoxy substituent and an acetate ester at the 3-position.
- Stereochemistry: The (2R,3R,4R,5R) configuration ensures specific spatial orientation critical for biological interactions.
This compound is structurally analogous to antiviral nucleosides like Sofosbuvir () and deuterated remdesivir derivatives (), but its benzylcarbamoyl group distinguishes it from other pyrimidine-based therapeutics. Potential applications include antiviral or enzyme inhibition, leveraging its carbamate functionality for targeted binding .
Properties
Molecular Formula |
C20H23N3O8 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C20H23N3O8/c1-11(25)30-15-14(10-24)31-19(16(15)29-2)23-9-13(18(27)22-20(23)28)17(26)21-8-12-6-4-3-5-7-12/h3-7,9,14-16,19,24H,8,10H2,1-2H3,(H,21,26)(H,22,27,28)/t14-,15-,16-,19-/m1/s1 |
InChI Key |
FZKYCCFNKBWYPF-YKTARERQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Biological Activity
The compound [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate is a complex organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a pyrimidine ring fused with an oxolane moiety. The presence of functional groups such as hydroxymethyl and methoxy enhances its chemical reactivity and interaction potential with biological targets. The molecular formula is , indicating a substantial molecular weight that contributes to its pharmacological properties.
Biological Activity
The biological activity of this compound can be attributed primarily to the pyrimidine moiety, which is known for its diverse pharmacological effects. Pyrimidine derivatives have been associated with various biological activities including:
- Antiviral : Compounds similar to this one have shown antiviral properties against viruses like HIV and cowpox.
- Antitumor : Structural analogs are recognized for their antitumor efficacy.
- Immunosuppressive : Some derivatives exhibit immunosuppressive effects, making them candidates for treating autoimmune diseases.
Research indicates that compounds containing the pyrimidine structure may modulate key biological pathways. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis or by acting as competitive inhibitors of viral enzymes .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Antitumor |
| Azathioprine | Purine derivative | Immunosuppressive |
| Cytarabine | Nucleoside analogue | Antiviral/Antitumor |
This comparison highlights the potential unique pharmacological profile of the target compound due to its specific stereochemistry and functional group arrangement.
Case Studies and Research Findings
- Antiviral Activity : A study focusing on similar dioxolane derivatives demonstrated significant antiviral activity against drug-resistant HIV-1 mutants. The mechanism involved molecular modeling studies that illustrated how these compounds interact with viral reverse transcriptase .
- Antitumor Potential : Research has indicated that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance these effects compared to traditional antitumor agents .
- Immunosuppressive Effects : Similar compounds have been explored for their immunosuppressive properties in clinical settings, particularly in organ transplantation and autoimmune diseases. Their ability to modulate immune responses presents a promising avenue for therapeutic development .
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol.
-
Reaction Conditions :
-
Acidic Hydrolysis : HCl (1–2 M) in refluxing aqueous ethanol (60–80°C).
-
Basic Hydrolysis : NaOH (0.1–1 M) in water/THF at room temperature.
-
-
Product : [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] methanol.
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group is susceptible to oxidation, forming a carboxylic acid or aldehyde.
-
Reagents :
-
Mild Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane yields an aldehyde.
-
Strong Oxidation : KMnO4 or CrO3 in acidic conditions converts the group to a carboxylic acid.
-
-
Product :
-
Aldehyde intermediate: [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-4-methoxyoxolan-3-yl] acetate with a formyl group.
-
Carboxylic acid: [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-4-methoxyoxolan-3-yl] acetic acid.
-
Nucleophilic Substitution at Methoxy Group
The methoxy (-OCH3) group can undergo demethylation or substitution under specific conditions.
-
Demethylation :
-
Reagent : BBr3 in CH2Cl2 at -78°C.
-
Product : [(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-hydroxyoxolan-3-yl] acetate.
-
-
Alkylation :
Pyrimidine Ring Reactivity
The 2,4-dioxopyrimidine core participates in electrophilic and nucleophilic reactions.
-
Electrophilic Substitution :
-
Nucleophilic Attack :
-
Ammonia/Amines : React with the carbonyl groups to form imine or amide derivatives.
-
Benzylcarbamoyl Group Reactions
The benzylcarbamoyl (-NHCO-benzyl) moiety is prone to hydrolysis or reduction.
-
Hydrolysis :
-
Acidic : HCl (6 M) refluxing in dioxane yields benzylamine and a carboxylic acid.
-
Basic : NaOH (2 M) produces sodium carboxylate and benzylamine.
-
-
Reduction :
Comparative Reaction Data Table
Mechanistic and Synthetic Considerations
-
Steric Effects : Bulky substituents on the oxolane ring hinder reactions at the pyrimidine C5 position.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the methoxy group .
-
Catalytic Strategies : Palladium complexes (e.g., Pd(OAc)2) improve coupling efficiency in functionalization reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences and similarities with structurally related compounds:
*Calculated based on assumed formula C₁₉H₂₂N₃O₈.
†From predicted mass in .
‡Approximate value from .
Key Findings
Substituent Effects on Bioactivity :
- The benzylcarbamoyl group in the target compound introduces a carbamate linkage, which may enhance binding to enzymes or viral polymerases compared to the benzamido group in .
- Methoxy vs. Fluoro : The methoxy group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing fluoro substituent in Sofosbuvir and .
Stereochemical Considerations :
- The (2R,3R,4R,5R) configuration aligns with Sofosbuvir’s stereochemical requirements for antiviral activity, suggesting similar mechanistic pathways .
Hydrolytic Stability: The acetate group in the target compound may hydrolyze more readily than the bis(acetyloxy) groups in , affecting in vivo stability .
Synthetic Challenges :
- The benzylcarbamoyl group requires selective carbamate formation, contrasting with the simpler bromination or fluorination steps in and .
Q & A
Q. How is the structure of this compound confirmed experimentally?
The compound’s stereochemistry and conformation are typically resolved using X-ray crystallography (e.g., SHELX software for refining crystallographic data ). Nuclear Magnetic Resonance (NMR) spectroscopy identifies functional groups and stereochemical configurations, such as acetoxy or methoxy substituents, by analyzing coupling constants and chemical shifts . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, with predicted collision cross-section (CCS) values aiding in adduct identification (e.g., [M+H]+ CCS: 233.8 Ų) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
While specific safety data for this compound are limited, analogous pyrimidine derivatives suggest:
- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
- Ensure adequate ventilation to avoid inhalation of fine particulates.
- Follow general protocols for accidental exposure: rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. Which analytical techniques are suitable for assessing purity and stability?
- Reverse-Phase HPLC (RP-HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities and degradation products, as demonstrated for structurally related nucleoside analogs .
- LC-MS/MS combines chromatographic separation with mass spectral data to confirm molecular ions and detect trace contaminants .
Advanced Research Questions
Q. How can synthetic challenges in preparing this compound be addressed?
Key challenges include:
- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure correct configuration at the 2R,3R,4R,5R positions .
- Protecting group strategy : Temporarily mask reactive hydroxyl groups (e.g., with acetyl or benzoyl groups) during pyrimidine coupling reactions, followed by deprotection under mild conditions .
Q. What computational methods are effective for studying its interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., viral polymerases) by simulating interactions with the pyrimidine core and benzylcarbamoyl side chain .
- Molecular dynamics (MD) simulations : UCSF Chimera visualizes conformational flexibility and stability of the oxolane ring in solvated environments .
Q. How can stereochemical purity be validated during synthesis?
- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases to separate enantiomers .
- NOESY NMR : Correlate spatial proximity of protons to confirm stereochemistry (e.g., methoxy group orientation) .
Q. How should contradictory crystallographic data be resolved?
- Multi-software refinement : Compare SHELXL (for small molecules) with Phenix (for macromolecules) to cross-validate bond lengths and angles .
- Twinned data analysis : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in cases of crystal twinning .
Q. What strategies optimize yield in large-scale laboratory synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
